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Compound of Interest

Compound Name: 5-Aminobenzofuran-2(3H)-one

Cat. No.: B1626873 Get Quote

Introduction
5-Aminobenzofuran-2(3H)-one is a heterocyclic organic compound featuring a benzofuran

core. This structural motif is of significant interest to researchers in medicinal chemistry and

drug development due to its presence in a wide array of biologically active molecules.

Benzofuran derivatives are known to exhibit diverse pharmacological properties, including anti-

inflammatory, analgesic, and antimicrobial activities.[1][2][3] The precise characterization of

such molecules is the bedrock upon which all subsequent research is built. Unambiguous

identification and structural confirmation through modern spectroscopic techniques are non-

negotiable prerequisites for advancing a compound through the discovery and development

pipeline.

This guide provides an in-depth analysis of the core spectroscopic techniques—Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR)

Spectroscopy—as they apply to the structural elucidation of 5-aminobenzofuran-2(3H)-one.

The methodologies and interpretations presented herein are grounded in established principles

and serve as a practical reference for researchers working with this and structurally related

compounds.

Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental

properties of the target molecule.
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Property Value

Molecular Formula C₈H₇NO₂

Molecular Weight 149.15 g/mol [4]

Exact Mass 149.0477 g/mol [5]

CAS Number 83528-03-4[4][6]

The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring,

with an amine substituent at the 5-position. This arrangement dictates the expected

spectroscopic signals.

Analytical Workflow
The comprehensive characterization of a novel or synthesized compound like 5-
aminobenzofuran-2(3H)-one follows a logical and systematic workflow. This process ensures

that each piece of data validates the others, leading to a confident structural assignment.
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Caption: Workflow for the synthesis and structural validation of 5-aminobenzofuran-2(3H)-
one.

Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a

compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the

resulting ions, it provides direct evidence for the molecular formula.

Experimental Protocol: Electron Ionization (EI) GC-MS
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Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a

robust method for volatile, thermally stable small molecules. EI provides a parent molecular ion

and a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

Sample Preparation: Dissolve approximately 1 mg of purified 5-aminobenzofuran-2(3H)-
one in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

GC Separation:

Injector: Set to 250°C. Inject 1 µL of the sample solution in splitless mode.

Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Hold at 100°C for 1 minute, then ramp to 280°C at a rate of 15°C/min, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Detection (EI):

Ion Source Temperature: 230°C.

Electron Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300.

Data Interpretation
The primary goal is to identify the molecular ion peak (M⁺•). For 5-aminobenzofuran-2(3H)-
one (C₈H₇NO₂), the expected exact mass is 149.0477.
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Ion Calculated m/z Observed m/z Interpretation

[M]⁺• 149.05 ~149 Molecular Ion

[M-CO]⁺• 121.06 ~121

Loss of carbon

monoxide from the

lactone

[M-CO-HCN]⁺• 94.05 ~94
Subsequent loss of

hydrogen cyanide

Expert Insight: The loss of a neutral CO molecule (28 Da) is a characteristic fragmentation

pathway for lactones and related cyclic esters.[7] This fragmentation provides strong evidence

for the benzofuranone core. Further fragmentation patterns can help confirm the overall

structure. The presence of nitrogen often leads to characteristic fragments, though these can

be complex.[8] High-resolution mass spectrometry (HRMS) would be employed to confirm the

elemental composition of the parent ion and key fragments, matching the observed mass to the

calculated mass to within a few parts per million (ppm).[9]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups

present in a molecule. Each functional group absorbs infrared radiation at a characteristic

frequency, providing a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance
(ATR)
Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample

preparation. It is ideal for solid or liquid samples.

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent like isopropanol and taking a background spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 5-
aminobenzofuran-2(3H)-one powder directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to

specific bond vibrations.

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3400 - 3300 Medium-Strong

N-H Stretch

(asymmetric &

symmetric)

Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Weak C-H Stretch
Aliphatic C-H (from -

CH₂-)

~1760 Very Strong C=O Stretch γ-Lactone (Ester)

1620 - 1580 Medium-Strong N-H Bend Primary Amine (-NH₂)

1600 - 1450 Medium C=C Stretch Aromatic Ring

1250 - 1150 Strong C-O Stretch Ester

Expert Insight: The most diagnostic peak in the IR spectrum is the very strong absorption

around 1760 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered

ring (a γ-lactone), which is a key feature of the benzofuran-2(3H)-one structure.[1] This,

combined with the distinct double peaks in the 3400-3300 cm⁻¹ region typical of a primary

amine's symmetric and asymmetric stretches, provides compelling evidence for the proposed

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed carbon-hydrogen framework of an

organic molecule. ¹H NMR provides information about the number, environment, and

connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.
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Experimental Protocol: Solution-State NMR
Rationale: High-resolution solution-state NMR provides detailed structural information.

Deuterated solvents are used to avoid overwhelming signals from the solvent itself.

Sample Preparation: Dissolve 5-10 mg of 5-aminobenzofuran-2(3H)-one in approximately

0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse acquisition.

Acquisition Parameters: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: Same instrument as ¹H.

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

Acquisition Parameters: Acquire 1024 or more scans due to the lower natural abundance

of ¹³C.

Data Interpretation
Note: The following are predicted chemical shifts and coupling patterns based on the structure

and data from analogous compounds. Actual experimental values may vary slightly.

3.2.1. Predicted ¹H NMR Data (in DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.0 - 7.2 d 1H H-7

Ortho to the

oxygen,

shielded.

~6.7 - 6.8 dd 1H H-6
Coupled to H-7

and H-4.

~6.6 - 6.7 d 1H H-4
Ortho to the

amine, shielded.

~5.1 s (broad) 2H -NH₂

Exchangeable

protons, broad

signal.

~3.6 s 2H H-3

Aliphatic -CH₂-

adjacent to

carbonyl and

oxygen.

3.2.2. Predicted ¹³C NMR Data (in DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~175 C-2 Lactone carbonyl carbon.

~145 C-5
Aromatic carbon bonded to -

NH₂.

~140 C-7a
Aromatic carbon at ring

junction, bonded to O.

~125 C-3a
Aromatic carbon at ring

junction.

~115 C-6 Aromatic C-H.

~112 C-7 Aromatic C-H.

~108 C-4 Aromatic C-H.

~35 C-3 Aliphatic -CH₂- carbon.

Expert Insight: In the ¹H NMR, the three aromatic protons will appear as a distinct set of

coupled signals (a doublet, a doublet of doublets, and a doublet). The two protons at the C-3

position are chemically equivalent and will appear as a singlet, integrating to 2H. The amine

protons often appear as a broad singlet that may shift in position depending on concentration

and solvent. In the ¹³C NMR, the lactone carbonyl carbon (C-2) will be the most downfield

signal, typically above 170 ppm. The aromatic carbons will appear in the 105-150 ppm range,

with the carbon attached to the nitrogen (C-5) being significantly affected by the amine's

electron-donating nature.

Conclusion
The structural elucidation of 5-aminobenzofuran-2(3H)-one is achieved through the

synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic

resonance spectroscopy. Each technique provides a unique and essential piece of the

structural puzzle. MS confirms the molecular formula, IR identifies the key lactone and amine

functional groups, and NMR maps out the precise arrangement of atoms in the carbon-

hydrogen framework. Together, these methods provide an unambiguous and comprehensive
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characterization, establishing a solid foundation for any further investigation into the chemical

and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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